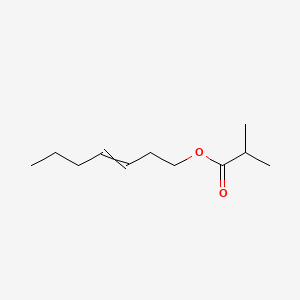

Hept-3-enyl 2-methylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

67801-45-0 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-hept-3-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |

InChI Key |

RMOVDPSOWOBAKR-VOTSOKGWSA-N |

SMILES |

CCCC=CCCOC(=O)C(C)C |

Isomeric SMILES |

CCC/C=C/CCOC(=O)C(C)C |

Canonical SMILES |

CCCC=CCCOC(=O)C(C)C |

boiling_point |

231.00 to 233.00 °C. @ 760.00 mm Hg |

density |

0.881-0.886 |

Other CAS No. |

67801-45-0 |

physical_description |

colourless liquid |

solubility |

soluble in alcohol; insoluble in water |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Hept 3 Enyl 2 Methylpropanoate

Stereoselective Synthesis of Hept-3-enyl 2-methylpropanoate (B1197409) Isomers

Enantioselective and Diastereoselective Approaches

The presence of a stereocenter in the 2-methylpropanoate moiety and a double bond in the hept-3-enyl chain allows for the existence of stereoisomers of hept-3-enyl 2-methylpropanoate. Enantioselective and diastereoselective syntheses are crucial for obtaining specific isomers, which can have distinct properties and applications.

While specific literature on the enantioselective synthesis of hept-3-enyl 2-methylpropanoate is not abundant, general strategies for the asymmetric synthesis of chiral esters can be applied. One common approach involves the use of a chiral auxiliary. This method entails the esterification of a chiral alcohol with 2-methylpropanoic acid or the reaction of a chiral derivative of 2-methylpropanoic acid with hept-3-en-1-ol. The auxiliary group directs the stereochemical outcome of the reaction and is subsequently removed to yield the desired chiral ester.

Another powerful technique is asymmetric catalysis, which employs a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of chiral esters, transition metal complexes with chiral ligands are often utilized. For instance, kinetic resolution of a racemic mixture of hept-3-en-1-ol or 2-methylpropanoic acid derivatives can be achieved through enantioselective acylation or esterification catalyzed by a chiral catalyst.

A hypothetical enantioselective synthesis could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor. While direct asymmetric synthesis of this specific ester is not widely documented, related transformations provide a basis for potential routes. For example, the asymmetric transfer hydrogenation of β-keto esters using Ru(II) complexes with chiral ligands has been shown to produce chiral β-hydroxy esters with high enantiomeric excess. irb.hr A similar strategy could be envisioned for a precursor to hept-3-enyl 2-methylpropanoate.

Chiral Catalyst Development for Alkenyl Esters

The development of effective chiral catalysts is paramount for the enantioselective synthesis of alkenyl esters like hept-3-enyl 2-methylpropanoate. These catalysts are typically transition metal complexes coordinated to chiral ligands. The choice of metal and ligand is critical in achieving high enantioselectivity and catalytic activity.

Commonly used metals include rhodium, ruthenium, palladium, and iridium, which are known for their catalytic prowess in a variety of asymmetric transformations. The chiral ligands are often phosphorus-based, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, or nitrogen-based, like BOX (bis(oxazoline)) and PYBOX (pyridine-bis(oxazoline)) ligands.

The design of the chiral catalyst aims to create a chiral pocket around the active site. This steric and electronic environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other. The development of new and improved chiral catalysts often involves the synthesis and screening of a library of ligands to find the optimal combination for a specific reaction.

For the synthesis of alkenyl esters, catalysts that can effectively control the stereochemistry of reactions involving carbon-carbon double bonds are of particular interest. For instance, catalysts for asymmetric allylic alkylation or cross-coupling reactions could be employed to construct the chiral center in the presence of the alkenyl group. While specific catalysts for hept-3-enyl 2-methylpropanoate are not detailed in the literature, the principles from related alkenyl ester syntheses would guide the selection and development of suitable candidates.

Chemoenzymatic and Biocatalytic Pathways for Hept-3-enyl 2-methylpropanoate Production

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes, either isolated or in whole-cell systems, to catalyze the formation of the target molecule. For ester synthesis, lipases are the most commonly employed enzymes due to their broad substrate specificity, high stability in organic solvents, and commercial availability. medcraveonline.com

The synthesis of hept-3-enyl 2-methylpropanoate can be efficiently achieved via lipase-catalyzed esterification of hept-3-en-1-ol with 2-methylpropanoic acid. ontosight.ai This reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. The choice of lipase (B570770) can influence the reaction rate and yield.

Key Parameters in Lipase-Catalyzed Synthesis:

| Parameter | Description |

| Enzyme Source | Lipases from various microorganisms such as Candida antarctica (Novozym 435), Rhizomucor miehei, and Aspergillus niger are commonly used. The choice of lipase can affect the enantioselectivity of the reaction if a racemic substrate is used. |

| Solvent | Organic solvents like hexane, toluene, and isooctane (B107328) are often used to solubilize the substrates and facilitate the reaction. Solvent-free systems are also being explored for a greener process. |

| Temperature | The reaction temperature affects the enzyme's activity and stability. Typically, temperatures between 30°C and 60°C are employed. |

| Substrate Ratio | The molar ratio of the alcohol to the acid can be varied to optimize the yield. An excess of one substrate may be used to drive the reaction to completion. |

| Water Content | A small amount of water is often necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis). Molecular sieves can be used to control the water content. |

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl group of the carboxylic acid, releasing water and forming the intermediate. Subsequently, the alcohol attacks the acyl-enzyme complex, releasing the ester and regenerating the free enzyme. nih.gov

Chemoenzymatic strategies can also be employed for the kinetic resolution of racemic starting materials. For example, a lipase can selectively acylate one enantiomer of racemic hept-3-en-1-ol, leaving the other enantiomer unreacted. This allows for the separation of the enantiomers, providing access to enantiomerically enriched hept-3-enyl 2-methylpropanoate.

Recent advancements in enzyme engineering and immobilization techniques have further enhanced the efficiency and reusability of biocatalysts, making chemoenzymatic routes increasingly attractive for the industrial production of esters like hept-3-enyl 2-methylpropanoate.

Natural Occurrence, Biosynthetic Pathways, and Ecological Roles of Hept 3 Enyl 2 Methylpropanoate

Identification and Distribution in Plant Volatile Organic Compound Profiles

The presence of hept-3-enyl 2-methylpropanoate (B1197409) has been confirmed within the complex aromatic bouquet of certain plant species, most notably in the essential oil of Roman chamomile.

Presence in Fruits, Flowers, and Plant Essential Oils

Hept-3-enyl 2-methylpropanoate is a recognized constituent of the essential oil derived from the flowers of Roman chamomile (Anthemis nobilis), a member of the Asteraceae family. The essential oil of Roman chamomile is a complex mixture of esters, alcohols, and other volatile compounds that contribute to its characteristic sweet, fruity, and herbaceous scent. While a comprehensive list of all plant species containing this specific ester is not available, its identification in chamomile suggests its potential presence in other related species within the Asteraceae family, which is known for producing a wide array of volatile esters.

Variability Across Species, Cultivars, and Environmental Conditions

The concentration and relative abundance of volatile compounds in plants, including hept-3-enyl 2-methylpropanoate, are known to vary significantly based on several factors. These include the specific plant species and even different cultivars within the same species. For instance, the chemical composition of chamomile essential oil can differ between German chamomile (Matricaria recutita) and Roman chamomile (Anthemis nobilis).

Furthermore, environmental conditions play a crucial role in shaping the volatile profile of a plant. Factors such as soil composition, climate, and the time of harvest can all influence the production and emission of essential oil components. researchgate.netresearchgate.net The variability in the essential oil composition of chamomile is well-documented, with studies showing that weather conditions and geographical location can significantly impact the levels of major constituents. researchgate.netorientjchem.org This inherent variability suggests that the concentration of hept-3-enyl 2-methylpropanoate would also be subject to these influences.

Table 1: Factors Influencing the Variability of Hept-3-enyl 2-methylpropanoate in Plants

| Factor | Description | Potential Impact on Hept-3-enyl 2-methylpropanoate |

| Species | Different plant species have unique genetic blueprints for producing volatile compounds. | The presence and concentration of the ester are likely to be species-specific. |

| Cultivar | Genetic variations within a species lead to different chemotypes. | Different cultivars of Roman chamomile may produce varying amounts of the ester. |

| Environmental Conditions | Climate, soil type, and geographical location affect plant metabolism. researchgate.netorientjchem.org | The abundance of the ester can be influenced by the growing environment. researchgate.netorientjchem.org |

| Harvesting Time | The developmental stage of the plant can alter its volatile profile. | The concentration of the ester may change as the chamomile flower matures. |

Elucidation of Biosynthetic Precursors and Pathways

While the complete biosynthetic pathway of hept-3-enyl 2-methylpropanoate has not been explicitly elucidated in a single study, a hypothetical pathway can be constructed based on established principles of plant biochemistry, particularly the metabolism of fatty acids and amino acids.

Role of Fatty Acid Metabolism in Hept-3-enyl Moiety Formation

The hept-3-enyl alcohol portion of the ester is likely derived from the metabolism of fatty acids. Plants are known to produce a variety of volatile C6-alcohols and aldehydes from the lipoxygenase (LOX) pathway, which involves the breakdown of polyunsaturated fatty acids like linoleic and linolenic acid. However, the formation of a C7 unsaturated alcohol such as hept-3-en-1-ol is less commonly detailed.

It is plausible that a similar pathway involving the oxidative cleavage of a less common fatty acid precursor or a modification of the standard LOX pathway could lead to the formation of a C7 aldehyde, which is then reduced to the corresponding alcohol by an alcohol dehydrogenase (ADH). The biosynthesis of unsaturated fatty acids is a complex process involving a series of desaturase and elongase enzymes that could potentially generate the necessary precursor for the hept-3-enyl moiety.

Acyltransferase Enzymes in 2-Methylpropanoate Esterification

The 2-methylpropanoate (isobutyrate) moiety of the ester is almost certainly derived from the catabolism of the branched-chain amino acid L-valine. In plants, the breakdown of valine leads to the formation of 2-methylpropanoyl-CoA (isobutyryl-CoA). researchgate.netohiolink.edu

The final step in the biosynthesis of hept-3-enyl 2-methylpropanoate would then be the esterification of hept-3-en-1-ol with 2-methylpropanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers, and they typically utilize an acyl-CoA and an alcohol as substrates. frontiersin.orgnih.gov The specificity of the AAT enzyme would determine the final ester produced. It is therefore highly probable that a specific AAT in Roman chamomile is responsible for combining the hept-3-enyl alcohol with 2-methylpropanoyl-CoA to form the final product.

Ecological Significance and Inter-species Communication

The ecological role of hept-3-enyl 2-methylpropanoate has not been specifically investigated. However, based on the well-established functions of other volatile esters in plant ecology, it is likely to play a role in mediating interactions between the plant and its environment, particularly with insects.

In addition to attracting beneficial insects, plant volatiles can also serve as a defense mechanism against herbivores. Some volatile compounds can repel herbivores directly, while others can attract the natural enemies of herbivores, a phenomenon known as indirect defense. While there is no direct evidence for hept-3-enyl 2-methylpropanoate, many other plant esters have been shown to be involved in these complex ecological interactions. The release of this compound could be part of a broader chemical defense strategy in Roman chamomile.

Role in Plant-Pollinator and Plant-Herbivore Interactions

Volatile esters are key components of floral scents and vegetative emissions, playing crucial roles in mediating interactions between plants and insects. These compounds can act as attractants for pollinators or as defense signals against herbivores.

Table 1: Potential Roles of Hept-3-enyl 2-methylpropanoate in Plant-Insect Interactions

| Interaction Type | Potential Role of Hept-3-enyl 2-methylpropanoate | Supporting Evidence from Structurally Related Compounds |

| Plant-Pollinator | Component of a floral bouquet to attract specific pollinators. | Esters are common floral volatiles that guide bees, moths, and other insects to flowers for nectar and pollen rewards. The unique scent profile created by a blend of volatiles, including specific esters, helps ensure pollinator fidelity. |

| Plant-Herbivore | A deterrent or repellent to generalist herbivores. | Plants release specific volatile blends upon herbivore attack, which can directly deter feeding or oviposition by insects. |

| Plant-Herbivore | An indirect defense signal to attract natural enemies of herbivores. | Herbivore-induced plant volatiles (HIPVs), which can include esters, serve as cues for parasitic wasps and predators to locate their prey. nih.govnih.gov |

Detailed Research Findings:

While direct evidence for Hept-3-enyl 2-methylpropanoate is scarce, the ecological functions of structurally similar esters are well-documented. For instance, various hexenyl and heptenyl esters are known constituents of fruit and flower aromas, contributing to the attraction of seed dispersers and pollinators. The release of volatile blends is a highly regulated process, often specific to the plant species, the type of herbivore, and the environmental conditions. nih.gov The composition of these blends, which could potentially include Hept-3-enyl 2-methylpropanoate, is critical for the specificity of the ecological interaction. nih.gov

The "green leaf volatiles" (GLVs), which are C6 compounds released from damaged leaves, and their ester derivatives are known to play significant roles in plant defense. It is plausible that C7 compounds like heptenol, a precursor to Hept-3-enyl 2-methylpropanoate, and their esters could have analogous functions in signaling herbivore damage and activating defense responses in the plant or neighboring plants.

Contribution to Semiochemical Communication in Non-Human Organisms

Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl These can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication). Esters are a diverse class of semiochemicals used by a wide range of organisms, particularly insects.

Table 2: Potential Semiochemical Functions of Hept-3-enyl 2-methylpropanoate

| Semiochemical Type | Potential Function | Examples in Structurally Related Compounds |

| Pheromone | Aggregation Pheromone: Attracting both sexes to a food source or habitat. | Simple esters are components of aggregation pheromones in several beetle species. |

| Alarm Pheromone: Alerting conspecifics to a threat. | Short-chain esters can act as alarm pheromones in aphids and other insects. | |

| Sex Pheromone: Attracting mates. | Many insect sex pheromones are complex blends that include specific esters. | |

| Allelochemical | Kairomone: A signal that benefits the receiver but not the emitter (e.g., a predator detecting its prey). | Plant-derived esters can act as kairomones for herbivores, guiding them to their host plants. |

| Allomone: A signal that benefits the emitter but not the receiver (e.g., a repellent). | Esters can be components of defensive secretions in insects, deterring predators. | |

| Synomone: A signal that benefits both the emitter and the receiver. | Floral esters that attract pollinators are examples of synomones. |

Detailed Research Findings:

The role of esters in insect communication is widespread. For example, butyl butyrate (B1204436) and 2-methyl-1-butanol (B89646) are components of the queen pheromone in some termite species. nih.gov In the context of Hept-3-enyl 2-methylpropanoate, both the heptenyl and the 2-methylpropanoate moieties could contribute to its bioactivity. The C7 alcohol portion could be derived from fatty acid metabolism in plants or insects, while the 2-methylpropanoate (isobutyrate) portion is often derived from the catabolism of the amino acid valine.

Advanced Analytical Characterization and Quantitative Analysis of Hept 3 Enyl 2 Methylpropanoate

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Hept-3-enyl 2-methylpropanoate (B1197409) from complex matrices and for its precise quantification. Given its nature as a volatile ester, gas chromatography is the technique of choice. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile compounds like Hept-3-enyl 2-methylpropanoate. In this method, the compound is first separated from other components in a sample based on its volatility and interaction with the stationary phase of a GC column. As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into a unique pattern based on its structure.

Identification: The resulting mass spectrum serves as a molecular fingerprint. The identity of Hept-3-enyl 2-methylpropanoate can be confirmed by comparing its experimental mass spectrum and retention time with those of a known reference standard.

Quantification: For quantitative analysis, a calibration curve is typically generated by injecting known concentrations of a pure standard of Hept-3-enyl 2-methylpropanoate. nih.gov The peak area of the compound in a sample is then compared to this curve to determine its concentration. nih.gov Sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be optimized to efficiently extract volatile esters prior to GC-MS analysis, enhancing sensitivity and accuracy. researchgate.net

A typical GC-MS method for a volatile ester would involve the following parameters, which would be optimized for Hept-3-enyl 2-methylpropanoate specifically:

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramped to 250°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

| Mass Analyzer | Quadrupole |

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the precise quantification of organic compounds. scielo.br While GC-MS is superior for identification, GC-FID often provides better linearity and reproducibility for quantification, making it a preferred method in quality control settings. s4science.at

The principle of GC-FID involves the separation of compounds in a GC column, followed by the combustion of the eluting compounds in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of organic analyte.

For the quantification of Hept-3-enyl 2-methylpropanoate, an internal standard (IS) method is commonly employed. nih.gov A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. nih.govresearchgate.net The ratio of the peak area of Hept-3-enyl 2-methylpropanoate to the peak area of the IS is then plotted against the concentration to create a calibration curve. This method effectively corrects for variations in injection volume and instrument response. nih.gov Method validation would establish key parameters such as limits of detection (LOD) and quantification (LOQ), linearity, and recovery. nih.govresearchgate.net

High-Resolution Gas Chromatography (HRGC) Methodologies

High-Resolution Gas Chromatography (HRGC) refers to the use of high-efficiency capillary columns, which are characterized by their small internal diameter and long length. These columns provide a significantly higher number of theoretical plates compared to packed columns, resulting in superior separation efficiency and resolution.

For Hept-3-enyl 2-methylpropanoate, HRGC is particularly advantageous for:

Isomer Separation: It can effectively separate the (E) and (Z) geometric isomers of the compound, which may have very similar boiling points and are often difficult to resolve with standard columns.

Complex Matrix Analysis: When analyzing samples containing a multitude of other volatile compounds, such as flavor and fragrance extracts, HRGC provides the necessary resolving power to separate the target analyte from interfering peaks.

Trace Analysis: The sharp, narrow peaks produced by HRGC lead to a better signal-to-noise ratio, which improves detection limits for trace-level analysis.

The use of a short capillary column can also be a strategy to reduce analysis time while maintaining sufficient separation for quantification. scielo.br

Spectroscopic Structural Elucidation Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of Hept-3-enyl 2-methylpropanoate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. preprints.org

¹H NMR: A proton NMR spectrum of Hept-3-enyl 2-methylpropanoate would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. This is crucial for confirming the total number of carbons and identifying the nature of each carbon (e.g., carbonyl, olefinic, aliphatic).

2D-NMR: Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to establish correlations between different nuclei. st-andrews.ac.uk

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together spin systems (e.g., the heptenyl chain).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different fragments of the molecule, such as linking the heptenyl chain to the 2-methylpropanoate group via the ester linkage.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Hept-3-enyl 2-methylpropanoate.

Predicted ¹H NMR Data for Hept-3-enyl 2-methylpropanoate

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2' (CH₃-CH₂) | ~0.9 | Triplet |

| H-1' (CH₃-CH₂) | ~1.4 | Sextet |

| H-5 (CH₂-CH=) | ~2.1 | Quartet |

| H-2 (O-CH₂) | ~4.1 | Triplet |

| H-3 & H-4 (-CH=CH-) | ~5.4 - 5.6 | Multiplet |

| H-2" (-CH(CH₃)₂) | ~2.5 | Septet |

This table is interactive. Users can sort and filter the data.

Predicted ¹³C NMR Data for Hept-3-enyl 2-methylpropanoate

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1" (C=O) | ~177 |

| C-3 & C-4 (-CH=CH-) | ~125 - 135 |

| C-2 (O-CH₂) | ~64 |

| C-2" (-CH(CH₃)₂) | ~34 |

| C-5 (CH₂-CH=) | ~29 |

| C-1' (CH₃-CH₂) | ~22 |

| C-3" & C-4" (-CH(CH₃)₂) | ~19 |

This table is interactive. Users can sort and filter the data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For Hept-3-enyl 2-methylpropanoate, the IR spectrum would be dominated by characteristic absorption bands that confirm its ester and alkene functionalities. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the entire molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For Hept-3-enyl 2-methylpropanoate, the C=C double bond would be expected to show a strong signal in the Raman spectrum.

Key Vibrational Frequencies for Hept-3-enyl 2-methylpropanoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | ~1740 (strong) researchgate.net |

| C=C (alkene) | Stretch | ~1650 (medium-weak in IR, strong in Raman) |

| C-O (ester) | Stretch | 1150 - 1250 (strong) researchgate.net |

This table is interactive. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of volatile compounds such as Hept-3-enyl 2-methylpropanoate. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule from its molecular ion.

The chemical formula for Hept-3-enyl 2-methylpropanoate is C₁₁H₂₀O₂. hmdb.cachemspider.com Based on this formula, the theoretical monoisotopic mass can be calculated with high precision. The monoisotopic molecular weight of Hept-3-enyl 2-methylpropanoate is 184.146329884 Da. hmdb.ca When a sample is analyzed using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, the resulting mass spectrum will show the measured m/z of the molecular ion. If the measured exact mass is within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass, it provides strong evidence for the proposed elemental formula, significantly increasing the confidence in the compound's identification. This capability is crucial in complex matrices like food and beverages, where numerous isomers and isobaric compounds may be present. rroij.com

Hyphenated and Advanced Sampling Techniques

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. mdpi.comnih.gov When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful platform for the analysis of aroma compounds like Hept-3-enyl 2-methylpropanoate. rroij.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

The efficiency of the extraction process is influenced by several parameters that must be optimized. mdpi.com These include the type of fiber coating, extraction temperature, extraction time, and sample matrix modifications such as the addition of salt. researchgate.net For volatile esters, fibers with mixed phases like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective due to their ability to adsorb a wide range of analytes. mdpi.comscielo.org.pe After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed, separated on the GC column, and subsequently identified and quantified by the mass spectrometer. scielo.org.pe

Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O) for Volatile Profiling

While GC-MS is excellent for identifying and quantifying volatile compounds, it does not provide information about the sensory impact of each compound. Gas Chromatography-Olfactometry (GC-O) addresses this by using a trained human assessor as a highly sensitive detector. mdpi.com In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a sniffing port where an analyst can detect and describe the odor of the eluting compounds. mdpi.comnih.gov

Method Validation and Performance Metrics in Trace Analysis

For the quantitative analysis of trace compounds like Hept-3-enyl 2-methylpropanoate, it is essential to use a fully validated analytical method to ensure reliable and accurate results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key performance metrics evaluated during validation are summarized below. researchgate.netmostwiedzy.pl

Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the coefficient of determination (r²) of the calibration curve, which should ideally be >0.99. mostwiedzy.plsigmaaldrich.com

Selectivity/Specificity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components, such as isomers, impurities, or matrix components, that may be expected to be present in the sample. researchgate.netsigmaaldrich.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. mostwiedzy.plsigmaaldrich.com Accuracy is typically expressed as a percentage recovery, with acceptable ranges often falling between 90% and 110%. mostwiedzy.pl

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.netsigmaaldrich.com

Reproducibility (Inter-day precision): The precision obtained under different conditions, such as on different days, with different analysts, or on different equipment. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mostwiedzy.plresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. mostwiedzy.plresearchgate.net

Recovery: This metric evaluates the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from a spiked matrix sample to the response of a standard solution of the same concentration. mostwiedzy.pl

Table of Mentioned Chemical Compounds

Chemical Reactivity and Transformation Pathways of Hept 3 Enyl 2 Methylpropanoate

Hydrolytic Stability and Ester Cleavage Reactions

The ester linkage in Hept-3-enyl 2-methylpropanoate (B1197409) is subject to cleavage through hydrolysis under acidic, basic, or enzymatic conditions. This process breaks the ester bond, yielding 2-methylpropanoic acid and hept-3-en-1-ol.

The acid-catalyzed hydrolysis of esters is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. wikipedia.orgchemistrysteps.comlibretexts.org For Hept-3-enyl 2-methylpropanoate, the reaction with water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) leads to the formation of 2-methylpropanoic acid and hept-3-en-1-ol.

The mechanism is essentially the reverse of a Fischer esterification. wikipedia.orgyoutube.com It is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comucalgary.ca Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com A series of proton transfers then occurs, leading to the elimination of hept-3-en-1-ol as a leaving group and the regeneration of the acid catalyst. youtube.com

Table 1: Illustrative Reaction Conditions for Acid-Catalyzed Hydrolysis of Hept-3-enyl 2-methylpropanoate

| Parameter | Condition | Product Yield |

| Catalyst | Dilute Sulfuric Acid | High (with excess water) |

| Solvent | Water | High (with excess water) |

| Temperature | 50-100 °C (Reflux) | Dependent on reaction time |

This table is illustrative and based on general principles of acid-catalyzed ester hydrolysis.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org When Hept-3-enyl 2-methylpropanoate is treated with a strong base, such as sodium hydroxide (NaOH), it is converted into sodium 2-methylpropanoate and hept-3-en-1-ol. libretexts.org

Table 2: Illustrative Reaction Conditions for Base-Catalyzed Saponification of Hept-3-enyl 2-methylpropanoate

| Parameter | Condition | Product |

| Reagent | Aqueous Sodium Hydroxide | Sodium 2-methylpropanoate |

| Solvent | Water/Ethanol mixture | Hept-3-en-1-ol |

| Temperature | Room Temperature to Reflux | High Yield |

This table is illustrative and based on general principles of base-catalyzed ester hydrolysis.

Enzymes, specifically esterases and lipases, are capable of catalyzing the hydrolysis of ester bonds under mild physiological conditions. monash.edunih.gov These biocatalysts are highly selective and can be used to cleave the ester linkage in Hept-3-enyl 2-methylpropanoate to produce 2-methylpropanoic acid and hept-3-en-1-ol.

Esterases and lipases are both carboxylesterases, but they generally exhibit different substrate specificities. nih.govnih.gov Esterases typically hydrolyze water-soluble esters with short-chain fatty acids, while lipases preferentially act on water-insoluble esters, such as triglycerides with long-chain fatty acids. nih.govmdpi.com The efficiency of enzymatic hydrolysis of Hept-3-enyl 2-methylpropanoate would depend on the specific enzyme used, its source, and the reaction conditions (e.g., pH, temperature, and solvent). The structural features of the ester, including the steric hindrance around the carbonyl group and the length of the alkyl chains, can influence the rate of enzymatic cleavage. jst.go.jp

Transesterification and Intermolecular Transformations

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. In the case of hept-3-enyl 2-methylpropanoate, this reaction can be catalyzed by either an acid or a base. For instance, reacting hept-3-enyl 2-methylpropanoate with methanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide would result in the formation of methyl 2-methylpropanoate and hept-3-en-1-ol. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products.

| Transformation | Reagents/Conditions | Products |

| Transesterification | Alcohol (e.g., methanol), Acid or Base Catalyst | New ester (e.g., methyl 2-methylpropanoate) and Hept-3-en-1-ol |

Photochemical and Thermal Decomposition Pathways

Photochemical decomposition of hept-3-enyl 2-methylpropanoate can be initiated by the absorption of ultraviolet (UV) light. Unsaturated esters can undergo various photochemical reactions. One common pathway is cis-trans isomerization of the double bond. If the starting material is the cis-isomer, UV irradiation can lead to the formation of the more stable trans-isomer, and vice versa, until a photostationary state is reached. Another potential photochemical reaction is [2+2] cycloaddition, where two molecules of the ester react to form a cyclobutane ring. This can lead to dimerization or polymerization of the compound.

Thermal decomposition of esters typically requires high temperatures and can proceed through several pathways. For esters with a β-hydrogen on the alcohol part, a concerted elimination reaction (pyrolysis) can occur to form an alkene and a carboxylic acid. However, hept-3-enyl 2-methylpropanoate does not have a β-hydrogen in the correct position relative to the ester oxygen for a typical syn-pyrolytic elimination. Therefore, its thermal decomposition would likely proceed through a radical mechanism at higher temperatures. This would involve the homolytic cleavage of the weaker bonds in the molecule, such as the C-O bond of the ester or the allylic C-H bonds, leading to a complex mixture of smaller hydrocarbon and oxygenated products.

| Decomposition Pathway | Conditions | Potential Products/Transformations |

| Photochemical | UV light | Cis-trans isomers, Cycloaddition products (dimers) |

| Thermal | High temperatures | Complex mixture of smaller hydrocarbons and oxygenated compounds via radical mechanisms |

Computational and Theoretical Investigations of Hept 3 Enyl 2 Methylpropanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. For Hept-3-enyl 2-methylpropanoate (B1197409), these methods can provide a detailed picture of its geometry and conformational landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, corresponding to the lowest energy arrangement of its atoms. For Hept-3-enyl 2-methylpropanoate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G*, would be performed to calculate its geometric parameters. This involves an iterative process where the positions of the atoms are adjusted until a minimum on the potential energy surface is located.

The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric interactions. Below is a hypothetical table of selected geometric parameters for the most stable conformer of Hept-3-enyl 2-methylpropanoate, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| Bond Length (Å) | C-O (ester) | 1.34 |

| Bond Length (Å) | C=C | 1.33 |

| Bond Angle (°) | O=C-O | 124.5 |

| Bond Angle (°) | C-O-C | 117.8 |

| Dihedral Angle (°) | H-C=C-H (cis/trans) | ~0 or ~180 |

Due to the presence of several single bonds, Hept-3-enyl 2-methylpropanoate can exist in various conformations. Conformational analysis aims to identify the most stable conformers, which are at local minima on the potential energy surface. This is typically achieved by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the energy of each resulting conformation.

Spectroscopic Parameter Prediction via Computational Chemistry

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of Hept-3-enyl 2-methylpropanoate. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed with DFT.

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure or to assign specific signals to the corresponding atoms. A hypothetical table of predicted NMR chemical shifts is presented below.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O | 175-180 |

| ¹³C | C=C (alkene) | 120-140 |

| ¹³C | O-CH₂ | 60-65 |

| ¹H | C=C-H (alkene) | 5.0-5.5 |

| ¹H | O-CH₂ | 4.0-4.5 |

| ¹H | CH₃ (propanoate) | 1.0-1.5 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities of Hept-3-enyl 2-methylpropanoate.

This is done by calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. Diagonalizing the mass-weighted force constant matrix yields the vibrational frequencies. The intensities of the IR and Raman bands are calculated from the changes in the dipole moment and polarizability during the vibrations, respectively. These theoretical spectra can be instrumental in interpreting experimental spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O stretch | 1730-1750 | Strong | Weak |

| C=C stretch | 1640-1680 | Medium | Strong |

| C-O stretch (ester) | 1150-1250 | Strong | Medium |

| C-H stretch (sp²) | 3010-3095 | Medium | Medium |

| C-H stretch (sp³) | 2850-2960 | Strong | Strong |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be used to explore the potential chemical reactions of Hept-3-enyl 2-methylpropanoate, such as its formation (esterification) or its breakdown (hydrolysis). By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies.

For example, the acid-catalyzed hydrolysis of Hept-3-enyl 2-methylpropanoate could be modeled. This would involve calculating the energies of the reactants, the protonated ester, the tetrahedral intermediate formed by the addition of water, the protonated products, and the transition states connecting these species. The calculated activation energies would provide insight into the reaction rate and the feasibility of the proposed mechanism. This level of detail is often difficult to obtain through experimental means alone.

Transition State Calculations for Synthetic Pathways

The synthesis of Hept-3-enyl 2-methylpropanoate, like many esters, is commonly achieved through Fischer esterification. This reaction involves the acid-catalyzed reaction between 2-methylpropanoic acid and hept-3-en-1-ol. vnaya.comkhanacademy.org Transition state calculations, often employing Density Functional Theory (DFT), are crucial for elucidating the reaction mechanism and identifying the rate-determining steps. pku.edu.cn

The acid-catalyzed esterification mechanism proceeds through several key steps, including the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule. mdpi.com Each of these steps involves a transition state, which represents the highest energy point along the reaction coordinate for that step.

Computational models can calculate the activation energy (the energy difference between the reactants and the transition state) for each step. nih.gov For the synthesis of Hept-3-enyl 2-methylpropanoate, a representative energy profile can be computationally generated. In a typical acid-catalyzed esterification, the formation of the tetrahedral intermediate following the nucleophilic attack by the alcohol is often the rate-limiting step. mdpi.com

Table 1: Hypothetical Calculated Energies for the Fischer Esterification of 2-methylpropanoic acid and hept-3-en-1-ol

| Species | Relative Energy (kcal/mol) |

| Reactants (2-methylpropanoic acid + hept-3-en-1-ol) | 0.0 |

| Protonated 2-methylpropanoic acid | +5.2 |

| Transition State 1 (Nucleophilic Attack) | +20.5 |

| Tetrahedral Intermediate | +12.8 |

| Transition State 2 (Water Elimination) | +18.7 |

| Products (Hept-3-enyl 2-methylpropanoate + H₂O) | -3.4 |

Note: These are illustrative values and would require specific DFT calculations for Hept-3-enyl 2-methylpropanoate for validation.

Prediction of Reactivity and Selectivity

Computational methods are also instrumental in predicting the reactivity and selectivity of Hept-3-enyl 2-methylpropanoate. Reactivity can be assessed by examining various molecular properties derived from quantum chemical calculations. These properties, often referred to as quantum descriptors, can provide insights into how the molecule will behave in different chemical environments. chemrxiv.org

One key aspect of reactivity for an ester is the susceptibility of the carbonyl carbon to nucleophilic attack. The electrophilicity of this carbon atom can be quantified using computational models. A higher positive partial charge on the carbonyl carbon generally correlates with increased reactivity towards nucleophiles. Molecular Electrostatic Potential (MESP) maps can visually represent the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule. mdpi.com

For Hept-3-enyl 2-methylpropanoate, computational analysis can predict the relative reactivity of the ester group compared to the carbon-carbon double bond in the heptenyl chain. For instance, in reactions involving electrophilic addition, the double bond would be the reactive site. Computational models can calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting the outcomes of such reactions.

Table 2: Illustrative Calculated Electronic Properties of Hept-3-enyl 2-methylpropanoate

| Property | Calculated Value | Implication for Reactivity |

| Partial Charge on Carbonyl Carbon | +0.65 e | High susceptibility to nucleophilic attack |

| HOMO Energy | -9.8 eV | Indicates regions susceptible to electrophilic attack (e.g., the C=C double bond) |

| LUMO Energy | +1.2 eV | Indicates regions susceptible to nucleophilic attack (e.g., the carbonyl carbon) |

| Electrophilicity Index | 3.5 | A measure of the overall electrophilic nature of the molecule |

Note: These values are hypothetical and serve to illustrate the types of data generated from computational predictions.

These computational predictions are invaluable for designing new reactions and understanding potential side reactions. nih.gov By comparing the calculated reactivity indices of different functional groups within the molecule, chemists can anticipate which parts of the molecule are most likely to react under specific conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov For Hept-3-enyl 2-methylpropanoate, MD simulations can provide detailed insights into its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

In an MD simulation, the atoms of the molecules are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated over time.

For Hept-3-enyl 2-methylpropanoate, MD simulations can be used to study its behavior in different solvents. For example, in an aqueous environment, simulations can reveal how water molecules arrange themselves around the ester, particularly the interactions with the polar ester group and the nonpolar alkyl and alkenyl chains. This can provide insights into its solubility and partitioning behavior. researchgate.net

MD simulations are also used to understand the interactions of esters with other molecules, which is relevant in fields such as materials science and biochemistry. For instance, if Hept-3-enyl 2-methylpropanoate were being considered as a component in a lubricant, MD simulations could model its interaction with metal surfaces to understand its lubricating properties. mdpi.com

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation of Hept-3-enyl 2-methylpropanoate in Water

| Parameter / Output | Description | Example Value / Observation |

| Simulation Parameter | ||

| Force Field | A set of parameters describing the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent Model | A model representing the solvent molecules. | TIP3P (Transferable Intermolecular Potential 3 Point) for water |

| Simulation Time | The duration of the simulation. | 100 nanoseconds |

| Simulation Output | ||

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | A high peak for water oxygen around the carbonyl oxygen of the ester, indicating strong hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Can be used to study how the conformation of the molecule affects its interaction with the solvent. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating its conformational stability. | A low RMSD would suggest a relatively rigid structure in solution. |

These simulations provide a dynamic picture of the intermolecular forces at play, which is essential for understanding the macroscopic properties of Hept-3-enyl 2-methylpropanoate in various applications.

Environmental Dynamics and Degradation Pathways of Hept 3 Enyl 2 Methylpropanoate

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation encompasses chemical processes that are not mediated by living organisms. For Hept-3-enyl 2-methylpropanoate (B1197409), the most significant abiotic degradation pathways are expected to be photolysis, photo-oxidation, and hydrolysis, primarily due to the presence of a carbon-carbon double bond and an ester functional group.

Once volatilized into the atmosphere, Hept-3-enyl 2-methylpropanoate is susceptible to photodegradation. Direct photolysis, the breakdown of a molecule by direct absorption of light, may occur, although the extent of this process depends on the molecule's absorption spectrum in the environmentally relevant UV range.

More significantly, indirect photo-oxidation processes are likely to be the primary atmospheric degradation pathway. As a volatile organic compound, it is expected to react with photochemically generated hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3•). The reaction with hydroxyl radicals is often the most important degradation pathway for VOCs in the troposphere. The presence of the double bond in the heptenyl moiety makes the molecule particularly susceptible to attack by these reactive species. The estimated atmospheric lifetime of fragrance materials due to reaction with OH radicals can be relatively short, often on the order of hours.

In aquatic systems, both direct and indirect photolysis can contribute to the degradation of Hept-3-enyl 2-methylpropanoate, particularly in the sunlit surface layers of water bodies. Indirect photolysis can be facilitated by natural photosensitizers present in the water, such as dissolved organic matter (DOM), which can absorb sunlight and produce reactive oxygen species that in turn degrade the compound.

Table 1: Predicted Abiotic Degradation Pathways and Influencing Factors for Hept-3-enyl 2-methylpropanoate

| Degradation Process | Environmental Compartment | Key Reactants/Conditions | Influencing Factors |

| Direct Photolysis | Atmosphere, Surface Water | UV Radiation | Light intensity, quantum yield of the compound |

| Indirect Photo-oxidation | Atmosphere | •OH, O3, NO3• | Concentrations of radicals, temperature, presence of other pollutants |

| Indirect Photolysis | Surface Water | Reactive Oxygen Species (from DOM) | Concentration and type of dissolved organic matter, water clarity, sunlight intensity |

| Hydrolysis | Water, Soil Pore Water | Water (H2O) | pH, temperature |

This table is based on general principles of environmental chemistry for unsaturated esters, as direct experimental data for Hept-3-enyl 2-methylpropanoate is limited.

The ester linkage in Hept-3-enyl 2-methylpropanoate is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form an alcohol (Hept-3-en-1-ol) and a carboxylic acid (2-methylpropanoic acid). The rate of hydrolysis is highly dependent on pH and temperature.

Biotic Degradation by Microbial Communities

Biodegradation, the breakdown of organic compounds by microorganisms, is expected to be a primary mechanism for the removal of Hept-3-enyl 2-methylpropanoate from soil and water systems. Esters, in general, are known to be biodegradable.

In both soil and aquatic environments, diverse microbial communities, including bacteria and fungi, possess the enzymatic machinery to degrade esters. The initial step in the biodegradation of Hept-3-enyl 2-methylpropanoate is likely the enzymatic hydrolysis of the ester bond by esterases, which are common microbial enzymes. This cleavage would yield Hept-3-en-1-ol and 2-methylpropanoic acid.

Following the initial hydrolysis, these two breakdown products would be further metabolized by microorganisms. Unsaturated alcohols and short-chain carboxylic acids are generally readily biodegradable under aerobic conditions. The presence of an unsaturated bond in the alcohol may lead to specific metabolic pathways for its degradation. Studies on other unsaturated esters have shown that they can be more rapidly degraded than their saturated counterparts in some environments.

The rate of biodegradation will be influenced by a variety of environmental factors, including:

Microbial population density and diversity

Temperature

pH

Oxygen availability (aerobic vs. anaerobic conditions)

Nutrient availability

The concentration of the compound (potential for toxicity at high concentrations)

While specific studies on the microbial metabolites of Hept-3-enyl 2-methylpropanoate are not available, a predictive metabolic pathway can be proposed based on the known metabolism of similar compounds.

The primary metabolites would be the hydrolysis products:

Hept-3-en-1-ol

2-Methylpropanoic acid

These initial metabolites would then enter common microbial metabolic pathways. Hept-3-en-1-ol would likely be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then be further degraded via pathways such as beta-oxidation. 2-Methylpropanoic acid is a short-chain branched fatty acid that can be metabolized by many microorganisms. Ultimately, under aerobic conditions, the compound is expected to be mineralized to carbon dioxide and water.

Table 2: Postulated Microbial Degradation Pathway for Hept-3-enyl 2-methylpropanoate

| Step | Reaction | Enzyme Class (Postulated) | Metabolites |

| 1 | Ester Hydrolysis | Esterases | Hept-3-en-1-ol and 2-Methylpropanoic acid |

| 2a | Oxidation of Hept-3-en-1-ol | Alcohol Dehydrogenases, Aldehyde Dehydrogenases | Hept-3-enoic acid |

| 2b | Further degradation of Hept-3-enoic acid | Beta-oxidation pathway enzymes | Acetyl-CoA and other intermediates |

| 3 | Metabolism of 2-Methylpropanoic acid | Various enzymes for branched-chain fatty acid metabolism | Intermediates of central metabolism |

| 4 | Mineralization | Tricarboxylic Acid (TCA) Cycle | Carbon Dioxide (CO2) and Water (H2O) |

This table represents a hypothetical degradation pathway based on general microbial metabolism of esters and their constituent parts, as direct research on Hept-3-enyl 2-methylpropanoate is lacking.

Environmental Distribution and Partitioning Behavior Modeling

The environmental distribution of Hept-3-enyl 2-methylpropanoate will be dictated by its physicochemical properties, such as its volatility, water solubility, and octanol-water partition coefficient (Kow). As a volatile fragrance compound, a significant portion is expected to be released into the atmosphere. mdpi.com

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these properties and predict the compound's partitioning behavior. researchgate.netnih.gov QSAR models use the chemical structure of a compound to predict its properties and environmental fate.

The octanol-water partition coefficient (log Kow) is a key parameter for predicting the tendency of a chemical to partition between water and organic matter, such as sediment or biota. A higher log Kow value suggests a greater tendency to adsorb to organic matter and potentially bioaccumulate. For volatile organic compounds, the Henry's Law constant is also crucial for predicting the partitioning between air and water.

Methods for Assessing Environmental Persistence and Bioavailability

Assessing Environmental Persistence

Evaluating the environmental persistence of a volatile ester involves identifying its presence in various environmental compartments (air, water, soil) and determining its degradation rate. This is achieved through a combination of environmental sampling and sophisticated analytical techniques.

Sampling Techniques for Volatile Organic Compounds:

Effective assessment begins with accurate sample collection from the environment. Due to the volatile nature of compounds like Hept-3-enyl 2-methylpropanoate, specialized methods are required to capture them from air, water, or soil matrices.

Passive Air Sampling: This method involves deploying a sampler containing a sorbent material that collects VOCs from the air via diffusion over a set period. epa.govmarkes.com It is a cost-effective technique for long-term monitoring in various environments, including remote areas, as it does not require a power source. alsglobal.comresearchgate.net Different sampler geometries, such as axial or radial, can be chosen depending on the desired sampling duration and analyte uptake rate. markes.com

Dynamic Headspace Analysis (Purge and Trap): This is a highly sensitive technique commonly used for analyzing VOCs in liquid and solid samples. teledynelabs.comgcms.cz An inert gas is bubbled (purged) through the sample, liberating the volatile compounds, which are then carried onto a sorbent trap. teledynelabs.comgcms.cz The trap is subsequently heated, desorbing the concentrated analytes into a gas chromatograph for analysis. This method is particularly effective for detecting trace-level contaminants in water and soil. teledynelabs.com

Analytical Instrumentation:

Once samples are collected and concentrated, they are analyzed to identify and quantify the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of VOCs. wikipedia.orgfrontiersin.org Gas chromatography separates the individual components of a mixture based on their physical and chemical properties as they travel through a capillary column. iltusa.com The separated components then enter the mass spectrometer, which ionizes the molecules and identifies them based on their unique mass-to-charge ratio, providing a high degree of confidence in compound identification. wikipedia.org GC-MS is widely used for environmental analysis, including fire investigation and food and flavor analysis. wikipedia.org

Interactive Data Table: Methods for Assessing Environmental Persistence

| Method | Principle | Application for Hept-3-enyl 2-methylpropanoate | Advantages | Limitations |

| Passive Air Sampling | Collection of airborne VOCs onto a sorbent medium via diffusion. markes.com | Long-term monitoring of atmospheric concentrations in indoor or outdoor environments. alsglobal.com | Cost-effective, simple to deploy, no power required, suitable for remote locations. alsglobal.comresearchgate.net | Provides a time-weighted average concentration, not real-time data; uptake rates can be affected by environmental conditions. clu-in.org |

| Purge and Trap (Dynamic Headspace) | Extraction and concentration of VOCs from liquid/solid samples by purging with an inert gas onto a sorbent trap. teledynelabs.com | Quantifying concentrations in water, soil, or sediment samples. gcms.cz | High sensitivity for trace-level analysis, efficient sample pre-concentration. thermofisher.com | More complex setup than passive sampling, requires specialized laboratory equipment. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds by GC followed by identification using MS based on mass-to-charge ratio. wikipedia.org | Definitive identification and quantification in prepared environmental samples. wikipedia.orgfrontiersin.org | "Gold standard" for specific substance identification, high sensitivity and accuracy. wikipedia.org | Requires extensive sample preparation, laboratory-based, high equipment cost. nih.gov |

Assessing Bioavailability

For fragrance ingredients like Hept-3-enyl 2-methylpropanoate, a key aspect of bioavailability is dermal absorption—the extent to which the compound can penetrate the skin. This is assessed using both experimental and computational methods.

In Vitro Skin Permeation Studies: These experiments are often conducted using Franz diffusion cells, which employ a sample of animal or human skin as a barrier between a donor chamber (where the compound is applied) and a receptor chamber. scite.aibohrium.com The concentration of the compound that permeates the skin into the receptor fluid is measured over time, often using techniques like GC-MS. acs.org These studies can, however, overestimate absorption if the experimental setup doesn't properly account for the evaporation of volatile chemicals. nih.gov

Computational Modeling: In silico models are increasingly used to predict the bioavailability of compounds. mdpi.com Quantitative Structure-Property Relationship (QSPR) models use the molecular structure of a chemical to predict its physicochemical properties and, consequently, its absorption and permeation behavior. mdpi.comnih.gov Physiologically Based Pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion of a compound in the body, integrating its chemical properties with physiological parameters. mdpi.comnih.gov These models offer a rapid and cost-effective way to screen compounds in the early stages of development.

Interactive Data Table: Methods for Assessing Bioavailability

| Method | Principle | Application for Hept-3-enyl 2-methylpropanoate | Advantages | Limitations |

| In Vitro Franz Diffusion Cell | Measures the permeation of a substance across a skin sample from a donor to a receptor chamber. scite.aibohrium.com | Determining the rate and extent of dermal absorption following topical application. | Provides direct experimental data on skin penetration. | Can be time-consuming; results can be influenced by experimental conditions and skin sample variability. bohrium.comnih.gov |

| Computational Modeling (QSPR/PBPK) | Utilizes computer algorithms to predict absorption and distribution based on molecular structure and physiological data. mdpi.comnih.gov | Early-stage prediction of dermal bioavailability to guide risk assessment. | Rapid, cost-effective, reduces the need for animal testing. mdpi.com | Predictions are dependent on the quality of the input data and the accuracy of the model's algorithms. nih.gov |

Future Directions and Emerging Research Avenues for Hept 3 Enyl 2 Methylpropanoate Studies

Development of Green Chemistry Approaches for Synthesis

The chemical synthesis of flavor esters often involves harsh conditions and the use of non-renewable resources. The principles of green chemistry are driving a shift towards more sustainable and environmentally benign synthetic methods. Future research in the synthesis of Hept-3-enyl 2-methylpropanoate (B1197409) is poised to focus on biocatalysis, particularly the use of immobilized enzymes.

Lipases are a class of enzymes that have shown great promise in catalyzing esterification reactions under mild conditions. begellhouse.comnih.govmdpi.com The use of immobilized lipases, where the enzyme is fixed onto a solid support, offers several advantages, including enhanced stability, reusability of the biocatalyst, and simplified product purification. begellhouse.comnih.gov Research is ongoing to develop robust immobilization techniques, such as entrapment in sol-gel matrices, that can improve the efficiency and economic viability of enzymatic ester synthesis. acs.org

A key area of investigation will be the optimization of reaction conditions for the enzymatic synthesis of Hept-3-enyl 2-methylpropanoate. This includes exploring solvent-free reaction media, which reduces the environmental impact and simplifies downstream processing. nih.govijsr.net Additionally, understanding the kinetic and thermodynamic parameters of the lipase-catalyzed reaction will be crucial for scaling up the process for industrial applications. begellhouse.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Flavor Esters

| Feature | Conventional Chemical Synthesis | Green Biocatalytic Synthesis |

| Catalyst | Strong acids (e.g., sulfuric acid) | Enzymes (e.g., lipases) begellhouse.com |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures researchgate.net |

| Solvents | Often requires organic solvents | Can be performed in solvent-free systems nih.gov |

| Byproducts | Can generate significant waste | Minimal byproduct formation begellhouse.com |

| Product Purity | May require extensive purification | High product purity mdpi.com |

| Sustainability | Relies on non-renewable resources | Utilizes renewable biocatalysts researchgate.net |

Integration of Omics Technologies for Biosynthetic Pathway Discovery

The natural biosynthesis of Hept-3-enyl 2-methylpropanoate in plants is a complex process involving a network of genes, proteins, and metabolites. The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling these intricate pathways.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can identify the genes that are actively expressed during fruit ripening when flavor compounds are produced. nih.govnih.gov By comparing the transcriptomes of high-aroma and low-aroma fruit varieties, researchers can pinpoint candidate genes encoding the enzymes responsible for the synthesis of Hept-3-enyl 2-methylpropanoate precursors and the final esterification step. nih.govresearchgate.net

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a snapshot of the chemical processes occurring within the fruit. nih.govnih.gov Integrated transcriptome and metabolome analysis can establish strong correlations between gene expression and the accumulation of specific flavor compounds, providing a more complete picture of the biosynthetic pathway. nih.govmdpi.comfrontiersin.org Proteomics, the study of the entire set of proteins, can then be used to confirm the function of the identified enzymes.

A deeper understanding of these biosynthetic pathways could enable the metabolic engineering of microorganisms, such as Saccharomyces cerevisiae (yeast), to produce Hept-3-enyl 2-methylpropanoate through fermentation. nih.govnih.govmdpi.com This would provide a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources.

Advanced In-Situ Analytical Techniques for Real-Time Monitoring

The dynamic nature of flavor formation in biological systems and industrial processes necessitates analytical techniques that can provide real-time, in-situ measurements. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is an emerging technology that is well-suited for the online monitoring of volatile organic compounds (VOCs) like Hept-3-enyl 2-methylpropanoate. nih.govrsc.org

PTR-MS offers several advantages over traditional chromatographic methods, including high sensitivity, rapid response times (on the order of seconds), and minimal sample preparation. nih.govcopernicus.org This allows for the continuous monitoring of Hept-3-enyl 2-methylpropanoate formation during fruit ripening, fermentation, or enzymatic synthesis. The real-time data generated by PTR-MS can be used to optimize process parameters, improve yields, and ensure consistent product quality.

Future research will likely focus on the development of portable and more robust PTR-MS instruments for in-field and industrial applications. Coupling PTR-MS with other analytical techniques, such as gas chromatography (GC), can provide even more detailed information on the complex mixture of volatiles present in a sample.

Table 2: Comparison of Analytical Techniques for Volatile Ester Analysis

| Technique | Principle | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | High resolution, excellent for compound identification. | Time-consuming, requires sample preparation. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization followed by mass analysis. nih.gov | Real-time analysis, high sensitivity, no sample preparation. rsc.orgacs.org | Limited structural information, potential for isobaric interferences. |

Predictive Modeling for Structure-Function Relationships in Biological Systems

The relationship between the chemical structure of a molecule and its perceived odor is a complex phenomenon. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to predict the biological activity or properties of a compound based on its molecular structure. researchgate.netnih.gov

In the context of Hept-3-enyl 2-methylpropanoate, QSAR and QSPR models can be developed to predict its odor threshold, perceived aroma characteristics, and interactions with olfactory receptors. researchgate.net These models are built using large datasets of compounds with known odor properties and a wide range of molecular descriptors that quantify various aspects of their chemical structure.

The development of accurate predictive models for flavor compounds can significantly accelerate the discovery and design of novel flavor ingredients. researchgate.net By screening virtual libraries of compounds, researchers can identify promising candidates with desirable aroma profiles before undertaking costly and time-consuming synthesis and sensory evaluation. Future advancements in machine learning and artificial intelligence are expected to further enhance the predictive power of these models.

Exploration of Hept-3-enyl 2-methylpropanoate as a Precursor for Novel Chemical Entities

The chemical structure of Hept-3-enyl 2-methylpropanoate, with its ester functional group and carbon-carbon double bond, offers opportunities for its use as a versatile precursor in the synthesis of novel chemical entities. The double bond can undergo a variety of chemical transformations, such as hydrogenation, epoxidation, and polymerization, to create new molecules with unique properties. acs.orgorganic-chemistry.org

For instance, selective hydrogenation of the double bond could yield Heptyl 2-methylpropanoate, a compound with potentially different aroma characteristics. acs.org Epoxidation of the double bond would introduce an epoxide ring, a reactive functional group that can be further modified to create a range of derivatives.

Furthermore, the ester group can be hydrolyzed to yield hept-3-en-1-ol and 2-methylpropanoic acid, which can then be used as building blocks in other chemical syntheses. rsc.org The derivatization of Hept-3-enyl 2-methylpropanoate could lead to the development of new fragrance ingredients, specialty chemicals, or even monomers for the synthesis of novel polymers. science.govyoutube.com This exploration of its synthetic utility opens up new avenues for adding value to this important flavor compound beyond its current applications.

Q & A

Q. What are the established synthetic routes for Hept-3-enyl 2-methylpropanoate, and what catalytic systems are optimal for high yield?

Methodological Answer: Hept-3-enyl 2-methylpropanoate can be synthesized via acid-catalyzed esterification between 2-methylpropanoic acid and hept-3-enol. Key steps include:

Reagent Selection : Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as catalysts under reflux conditions.

Solvent Optimization : Toluene or dichloromethane enhances reaction efficiency by azeotropic water removal.

Purification : Fractional distillation or silica gel chromatography isolates the ester (purity >95%).

Patented analogs (e.g., [2-[[...]oxymethyl 2-methylpropanoate derivatives) suggest alternative routes using palladium catalysts for stereocontrol .

Q. How can researchers confirm the structural integrity of Hept-3-enyl 2-methylpropanoate using spectroscopic methods?

Methodological Answer:

¹H NMR Analysis :

- Ester Methyl Groups : δ 1.11–1.12 ppm (doublet, 2-methylpropanoate CH₃).

- Olefinic Protons : δ 5.3–5.7 ppm (multiplet, hept-3-enyl CH=CH).

Reference NMR data from structurally similar esters (e.g., methyl 2-methylpropanoate in ) .

Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 170.2 and fragment ions at m/z 115 (2-methylpropanoate loss) and 55 (heptenyl chain).

Advanced Research Questions

Q. What analytical challenges arise in differentiating stereoisomers of Hept-3-enyl 2-methylpropanoate, and how can they be resolved?

Methodological Answer:

Challenges : Overlapping NMR signals for cis/trans olefin isomers and chiral centers in the heptenyl chain.

Resolution Strategies :

- Chiral GC Columns : Use β-cyclodextrin-based columns to separate enantiomers.